molecular formula C12H18O B12687761 2-Isobutyl-5-methylanisole CAS No. 94291-45-9

2-Isobutyl-5-methylanisole

Cat. No.: B12687761
CAS No.: 94291-45-9
M. Wt: 178.27 g/mol
InChI Key: ITCLFWJTLBAMIG-UHFFFAOYSA-N
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Description

2-Isobutyl-5-methylanisole is an organic compound with the molecular formula C12H18O. It is a derivative of anisole, characterized by the presence of an isobutyl group and a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-5-methylanisole typically involves the alkylation of anisole derivatives. One common method is the Friedel-Crafts alkylation, where anisole reacts with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-5-methylanisole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group on the aromatic ring makes it more reactive towards electrophiles, leading to substitution reactions at the ortho and para positions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

    Oxidation: Products include quinones or other oxidized forms.

    Reduction: Products include more saturated hydrocarbons.

Scientific Research Applications

2-Isobutyl-5-methylanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-methylanisole involves its interaction with specific molecular targets and pathways. The methoxy group on the aromatic ring enhances its reactivity, allowing it to participate in various biochemical reactions. The isobutyl and methyl groups contribute to its unique chemical properties, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Anisole: A simpler derivative with only a methoxy group attached to the aromatic ring.

    2-Isobutyl-5-methylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Isobutyl-5-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a methoxy group.

Uniqueness

2-Isobutyl-5-methylanisole is unique due to the presence of both isobutyl and methyl groups on the aromatic ring, which significantly influences its chemical reactivity and applications. Its distinct structure allows for specific interactions in chemical and biological systems, making it valuable in various research and industrial applications.

Properties

CAS No.

94291-45-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methoxy-4-methyl-1-(2-methylpropyl)benzene

InChI

InChI=1S/C12H18O/c1-9(2)7-11-6-5-10(3)8-12(11)13-4/h5-6,8-9H,7H2,1-4H3

InChI Key

ITCLFWJTLBAMIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)C)OC

Origin of Product

United States

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